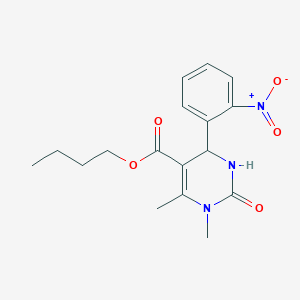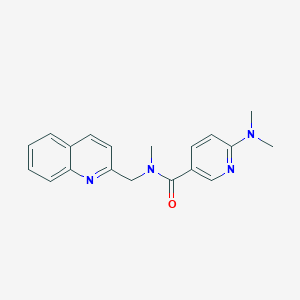
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as BPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BPPA is a member of the piperazine family of compounds, which are known to have diverse pharmacological properties.
作用机制
The exact mechanism of action of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood. However, it is believed that N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide acts as a modulator of the serotonergic and dopaminergic systems in the brain. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have several biochemical and physiological effects. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is a relatively simple compound to synthesize, and it is stable under normal laboratory conditions. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. One direction is to further investigate the mechanism of action of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. This may lead to the development of new drugs that target the serotonergic and dopaminergic systems in the brain. Another direction is to explore the potential use of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide may have potential applications in the field of medicinal chemistry as a lead compound for the development of new drugs.
合成方法
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-bromophenylacetic acid with 4-phenylpiperazine in the presence of a coupling reagent. The product is then purified using column chromatography to obtain pure N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. This synthesis method has been optimized to yield high purity and high yield of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide.
科学研究应用
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain and Parkinson's disease. In the field of medicinal chemistry, N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been studied for its potential use as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQITGXWVFZAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)


![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)
![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)